molecular formula C14H13BrO B7871852 (2-Bromophenyl)(p-tolyl)methanol

(2-Bromophenyl)(p-tolyl)methanol

Cat. No.: B7871852
M. Wt: 277.16 g/mol
InChI Key: JOXJJOHFXZJYAK-UHFFFAOYSA-N
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Description

(2-Bromophenyl)(p-tolyl)methanol is a secondary alcohol featuring a 2-bromophenyl group and a p-tolyl (4-methylphenyl) group attached to the central carbon. This structure combines electronic effects from the electron-withdrawing bromine atom (ortho-substituted) and the electron-donating methyl group (para-substituted on the aryl ring). Such bifunctional alcohols are valuable intermediates in organic synthesis, particularly in the preparation of alkenes, heterocycles, and pharmaceuticals .

Properties

IUPAC Name

(2-bromophenyl)-(4-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9,14,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXJJOHFXZJYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(p-tolyl)methanol typically involves the Grignard reaction. One common method is the reaction of 2-bromobenzyl chloride with p-tolylmagnesium bromide in an anhydrous ether solvent. The reaction proceeds as follows:

2-Bromobenzyl chloride+p-Tolylmagnesium bromideThis compound\text{2-Bromobenzyl chloride} + \text{p-Tolylmagnesium bromide} \rightarrow \text{this compound} 2-Bromobenzyl chloride+p-Tolylmagnesium bromide→this compound

The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: (2-Bromophenyl)(p-tolyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH₃) can replace the bromine with a methoxy group.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO₃) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Sodium methoxide (NaOCH₃) in methanol.

Major Products:

    Oxidation: (2-Bromophenyl)(p-tolyl)ketone.

    Reduction: (2-Bromophenyl)(p-tolyl)methane.

    Substitution: (2-Methoxyphenyl)(p-tolyl)methanol.

Scientific Research Applications

(2-Bromophenyl)(p-tolyl)methanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which (2-Bromophenyl)(p-tolyl)methanol exerts its effects depends on the specific reaction or application. In general, the presence of the bromine atom and the hydroxyl group allows for diverse chemical reactivity. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic reactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the aryl groups or substituent positions:

Compound Substituents Key Features Reference
(E)-1-(2-Bromophenyl)-3-iodo-3-(p-tolyl)-2-tosylprop-2-en-1-ol 2-Bromophenyl, p-tolyl, tosyl, iodo High crystallinity (mp 153–154°C) and yield (93%) due to bulky groups
N-(2-Bromophenyl)-1-(p-tolyl)ethan-1-imine 2-Bromophenyl, p-tolyl Low yield (10%) in imine synthesis, likely due to steric hindrance
1-(2-Bromophenyl)ethanol 2-Bromophenyl, -CH2CH3 Simpler structure; used as a chiral building block
2-(4-Bromophenyl)ethanol 4-Bromophenyl, -CH2CH2OH Higher boiling point (106–108°C at 1 mmHg) vs. ortho-substituted analogs

Key Observations :

  • The p-tolyl group enhances stability in biological systems; replacing its methyl with bulkier groups (e.g., Cl, Br) diminishes activity, as seen in TNF-α inhibitors .

Key Observations :

  • Bulky groups (e.g., tosyl, iodo) improve crystallinity and yield in multi-component reactions .
  • Steric effects from the 2-bromophenyl group can reduce yields in cyclization reactions unless compensated by electron-withdrawing groups .

Physical and Spectroscopic Properties

Comparative data for related compounds:

Compound Melting Point (°C) IR Peaks (cm⁻¹) HRMS (M−OH)+ Reference
(E)-1-(2-Bromophenyl)-3-iodo-3-(p-tolyl)-2-tosylprop-2-en-1-ol 153–154 3622 (O-H), 2918 (C-H), 1595 (C=C) 564.9334 (calcd), 564.9342 (found)
N-{2-(2-Bromophenyl)-3,3,3-trifluoropropyl(p-tolyl)-λ⁶-sulfaneylidene}-4-methylbenzenesulfonamide Oil (no mp) 3467 (O-H), 2921 (C-H), 1581 (C=C) Not reported
1-(2-Bromophenyl)ethanol Not reported 3616 (O-H), 3090 (C-H), 1602 (C=C) Not reported

Key Observations :

  • The p-tolyl group contributes to distinct IR peaks near 2918–2921 cm⁻¹ (C-H stretching) and 1581–1595 cm⁻¹ (aromatic C=C) .
  • Crystalline derivatives with higher molecular weight (e.g., tosyl-containing compounds) exhibit sharper melting points .

Photophysical Properties

While direct data on (2-bromophenyl)(p-tolyl)methanol are absent, structurally related 2-bromophenyl-containing compounds exhibit solvent-dependent fluorescence. For example, pyrido[2,1-a]pyrrolo[3,2-c]isoquinoline derivatives emit at 450–470 nm in methanol, with quantum yields up to 81% . The absence of extended conjugation in the target compound may reduce fluorescence intensity compared to fused-ring analogs.

Biological Activity

(2-Bromophenyl)(p-tolyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound this compound features a bromine atom at the 2-position of the phenyl ring and a p-tolyl group, which contributes to its lipophilicity and interaction with biological targets. The presence of the hydroxymethyl group enhances its potential for hydrogen bonding, influencing its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives of phenolic compounds have shown significant antiproliferative activity against various cancer cell lines. A study demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the range of 10–33 nM against MCF-7 breast cancer cells, indicating potent anticancer activity .

Case Study: Antiproliferative Effects

A specific investigation into the antiproliferative effects of related compounds revealed that they interact with tubulin, inhibiting polymerization and leading to cell cycle arrest. For example, compound 9q from a related study induced apoptosis in MCF-7 cells by disrupting microtubule dynamics, which is a critical mechanism for anticancer activity .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (nM)Mechanism of Action
9hMCF-710Tubulin polymerization inhibition
9qMDA-MB-23123Apoptosis induction
CA-4MCF-730Microtubule destabilization

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Compounds with similar structures have demonstrated activity against various Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 25–600 µg/mL, indicating varying degrees of effectiveness .

Structure-Activity Relationship

Research indicates that substituents on the benzene rings significantly influence antimicrobial activity. For instance, the presence of halogen atoms in specific positions can enhance the antibacterial properties. Compounds with bromine or chlorine substitutions at the meta or para positions showed improved efficacy against bacterial strains .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)Activity Level
Compound AStaphylococcus aureus25Strong
Compound BBacillus subtilis100Moderate
Compound CE. coli600Weak

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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